Ethyl {[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate
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Overview
Description
ETHYL 2-{[4,6-DIMETHYL-3-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with dimethyl and phenylcarbamoyl groups, as well as an ethyl ester and a sulfanyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[4,6-DIMETHYL-3-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps. One common method involves the reaction of 4,6-dimethyl-2-chloropyridine with phenyl isocyanate to form the intermediate 4,6-dimethyl-3-(phenylcarbamoyl)pyridine. This intermediate is then reacted with ethyl 2-mercaptoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[4,6-DIMETHYL-3-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylcarbamoyl group can be reduced to form amines.
Substitution: The ethyl ester group can be substituted with other nucleophiles to form different esters or acids.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various esters or acids depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-{[4,6-DIMETHYL-3-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-{[4,6-DIMETHYL-3-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The phenylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can undergo redox reactions, affecting cellular oxidative stress pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-chloropyridine: A precursor in the synthesis of the target compound.
Phenyl isocyanate: Another precursor used in the synthesis.
Ethyl 2-mercaptoacetate: A reagent used in the final step of the synthesis.
Uniqueness
ETHYL 2-{[4,6-DIMETHYL-3-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
Molecular Formula |
C18H20N2O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 2-[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C18H20N2O3S/c1-4-23-15(21)11-24-18-16(12(2)10-13(3)19-18)17(22)20-14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3,(H,20,22) |
InChI Key |
OIXFXULQOTYRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=CC(=N1)C)C)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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